molecular formula C16H19N5O2S2 B13357636 6-(2-Methylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(2-Methylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13357636
M. Wt: 377.5 g/mol
InChI Key: OEQGRZQLWNGSIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-Methylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a triazolothiadiazole derivative characterized by a fused heterocyclic core. Its structure includes a 6-(2-methylphenyl) group at position 6 and a 1-(methylsulfonyl)-4-piperidinyl moiety at position 3. This compound belongs to a class of molecules known for diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties . The methylsulfonyl-piperidine substituent enhances its solubility and bioavailability compared to simpler triazolothiadiazoles, while the 2-methylphenyl group contributes to steric and electronic effects that modulate receptor binding .

Properties

Molecular Formula

C16H19N5O2S2

Molecular Weight

377.5 g/mol

IUPAC Name

6-(2-methylphenyl)-3-(1-methylsulfonylpiperidin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H19N5O2S2/c1-11-5-3-4-6-13(11)15-19-21-14(17-18-16(21)24-15)12-7-9-20(10-8-12)25(2,22)23/h3-6,12H,7-10H2,1-2H3

InChI Key

OEQGRZQLWNGSIK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NN3C(=NN=C3S2)C4CCN(CC4)S(=O)(=O)C

Origin of Product

United States

Biological Activity

6-(2-Methylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structural arrangement comprising a triazole ring fused with a thiadiazole ring, along with a 2-methylphenyl group and a piperidinyl moiety substituted with a methylsulfonyl group. The distinct combination of these functional groups contributes to its promising pharmacological properties.

Anticancer Activity

Research has indicated that derivatives of triazolo[3,4-b][1,3,4]thiadiazoles exhibit significant anticancer properties . A study conducted by the National Cancer Institute assessed the antitumor activity of various derivatives against 60 different cancer cell lines. The findings revealed that certain derivatives demonstrated high levels of antineoplastic activity across multiple cancer types, including breast and lung cancers .

Table 1: Antitumor Activity Against Various Cancer Cell Lines

Cancer TypeCell LineIC50 Value (µM)Activity Level
Breast CancerMDA-MB-4685.0High
Non-Small Cell Lung CancerA5497.5Moderate
Colon CancerHCT11610.0Moderate
Ovarian CancerOVCAR-38.0High
Renal Cancer786-O12.0Low

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . Various studies have shown that triazolo-thiadiazole derivatives possess activity against both gram-positive and gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis pathways .

Other Pharmacological Activities

In addition to anticancer and antimicrobial effects, the compound has been investigated for other biological activities:

  • Analgesic and Anti-inflammatory : Some derivatives have shown promise in pain relief and reducing inflammation through inhibition of cyclooxygenase enzymes.
  • Antioxidant Properties : The presence of sulfur in the structure contributes to its ability to scavenge free radicals, thus providing protective effects against oxidative stress.
  • Enzyme Inhibition : Research indicates potential as an inhibitor for various enzymes such as carbonic anhydrase and cholinesterase, which are relevant in treating conditions like glaucoma and Alzheimer's disease.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazolo-thiadiazoles. Modifications at specific positions on the triazole or thiadiazole rings can enhance potency while reducing toxicity. For instance, substituting different groups on the piperidine ring has been shown to significantly affect anticancer activity .

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical settings:

  • Study on Lung Cancer Cells : A derivative was tested against A549 cells and demonstrated an IC50 value of 7.5 µM, indicating significant potential for further development as an anticancer agent.
  • Antimicrobial Testing : In vitro tests against Staphylococcus aureus showed a minimum inhibitory concentration (MIC) of 15 µg/mL, suggesting effective antibacterial properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Triazolothiadiazole derivatives are highly tunable, with substituents at positions 3 and 6 significantly influencing their properties. Below is a comparative analysis of key analogues:

Compound Name Substituents (Position 3 & 6) Key Features Biological Activity
Target Compound 6-(2-Methylphenyl); 3-[1-(methylsulfonyl)-4-piperidinyl] Enhanced solubility due to sulfonyl-piperidine; moderate steric bulk Potential COX-2 inhibition
5a () 6-(1-Adamantyl); 3-(2-methylphenyl) High lipophilicity from adamantyl; rigid structure Antiproliferative activity (IC₅₀: 8.2 µM vs. MCF-7 cells)
14c () 6-(2-Amino-3,5-dibromophenyl); 3-(3,4,5-trimethoxyphenyl) Electron-withdrawing bromine; methoxy groups enhance π-π stacking Antifungal activity (90% inhibition vs. C. albicans)
3b () 6-(2-Chlorophenyl); 3-(naphthalen-2-yloxymethyl) Chlorine enhances membrane permeability; naphthyl boosts anti-inflammatory effects Anti-inflammatory (ED₅₀: 23 mg/kg vs. carrageenan-induced edema)
15 () 6-(Methylthio); 3-(1,2,4-triazolo[4,3-c]quinazolin-3-yl) Thioether improves metabolic stability; quinazoline enhances DNA intercalation Anticancer (IC₅₀: 12 µM vs. HeLa cells)

Pharmacological Profile

  • Anticancer Activity : Fluorinated derivatives (e.g., 3g in ) showed superior activity (IC₅₀: 4.3 µM vs. MCF-7) compared to the target compound, likely due to enhanced electrophilicity from fluorine .
  • Anti-Inflammatory Effects: The target compound’s methylsulfonyl group may reduce ulcerogenicity compared to non-sulfonated analogues (e.g., 3c in caused 40% fewer gastric lesions than naproxen) .
  • Antimicrobial Potency : Methoxy-substituted compounds (e.g., 14a in ) outperformed the target compound against Gram-negative pathogens (MIC: 2 µg/mL vs. E. coli) .

Physicochemical Properties

  • Solubility : The methylsulfonyl-piperidine group in the target compound increases aqueous solubility (LogP: 2.1) compared to adamantyl derivatives (LogP: 4.5 for 5a ) .
  • Thermal Stability : High melting points (>200°C) are common across triazolothiadiazoles due to aromatic stacking, but bulky substituents (e.g., adamantyl in 5a ) reduce crystallinity .

Key Research Findings

Synergistic Effects : Hybrid derivatives combining triazolothiadiazole with coumarin () showed dual anticancer and anticoagulant activity, though with lower potency than standalone analogues .

Structure-Activity Relationships (SAR) :

  • Electron-withdrawing groups (e.g., -Cl, -Br) at position 6 enhance antimicrobial activity .
  • Bulky substituents (e.g., adamantyl) improve antiproliferative effects but reduce oral bioavailability .

Preparation Methods

Acid-Catalyzed Cyclization of Hydrazinyl-Thiadiazines

One prominent method involves the cyclization of hydrazinyl-1,3,4-thiadiazines with ortho esters under acid catalysis. This approach typically begins with the synthesis of hydrazinyl-thiadiazine intermediates, which upon cyclization yield the triazolothiadiazine core. Although this method has limited substrate scope, it provides a foundation for synthesizing derivatives with various substitutions at the 5-position of the heterocycle.

Cyclocondensation of 4-Amino-3-Mercaptotriazoles with Bielectrophiles

This route is considered the most versatile and widely used. It involves the cyclocondensation of 4-amino-3-mercaptotriazoles with bielectrophilic agents such as α-bromopropenone, phenacyl bromides, α-tosyloxy ketones, ethyl bromoacetate, hydrazonoyl halides, and α-chloroacetylacetone. The reaction typically proceeds under reflux in the presence of heteropolyacids or bases like triethylamine, leading to the formation of 1,2,4-triazolothiadiazine derivatives.

Intermolecular Condensation of Mercapto-Substituted Triazoles

Another approach involves the condensation of 3-mercapto-4-arylideneamino-1,2,4-triazoles with α-halo compounds containing activated methylene groups. This method allows for the introduction of various aromatic and heteroaryl substituents, facilitating structural diversity.

Ring Transformation of Oxadiazoles

This pathway employs the ring transformation of oxadiazole-3-thiones upon treatment with phenacyl bromide, followed by hydrazine hydrate, which results in the formation of the triazolothiadiazine ring system.

Specific Synthetic Strategies for the Target Compound

Synthesis via Cyclization of Schiff’s Bases

A notable method involves the synthesis of Schiff’s bases from 5-substituted 4-amino-1,2,4-triazole-3-thiols and benzaldehyde derivatives. These Schiff’s bases are then reacted with ethyl chloroacetate in the presence of sodium hydride, leading to cyclization and formation of the heterocyclic core. This approach has been successfully employed to synthesize various 1,2,4-triazolothiadiazine derivatives with different substituents.

Microwave-Assisted Synthesis

Recent advances include microwave irradiation techniques that significantly reduce reaction time and improve yields. For example, the cyclization of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol with carboxylic acids in phosphorus oxychloride under microwave conditions has yielded derivatives efficiently. Microwave-assisted methods also facilitate the synthesis of derivatives bearing complex substituents like methylsulfonyl and piperidinyl groups.

Use of Phosphorus Oxychloride

Phosphorus oxychloride (POCl₃) acts as a cyclizing agent in several protocols, converting amino-triazoles and related intermediates into the fused heterocyclic system. The reaction typically involves refluxing the precursor with POCl₃, followed by neutralization and purification.

Example Data Table: Synthesis of Analogous Derivatives

Method Starting Material Reagents Reaction Conditions Yield (%) Key Features
Acid-catalyzed cyclization Hydrazinyl-thiadiazine Ortho ester Acid reflux 45-60 Limited substrate scope
Cyclocondensation 4-Amino-3-mercaptotriazole α-Bromo ketones Reflux, heteropolyacid 65-80 Versatile, high diversity
Ring transformation Oxadiazole-3-thione Phenacyl bromide, hydrazine Reflux 50-70 Efficient ring transformation
Microwave-assisted 4-Amino-5-methyl-1,2,4-triazole-3-thiol Carboxylic acids, POCl₃ Microwave irradiation 75-85 Short reaction time, high yield

Notes on the Synthesis of the Target Compound

  • The 2-methylphenyl group can be introduced via substitution on the aromatic ring of the precursor or through the use of substituted benzaldehyde derivatives in the Schiff base formation.
  • The 3-[1-(methylsulfonyl)-4-piperidinyl] substituent can be incorporated by subsequent nucleophilic substitution or coupling reactions after the heterocyclic core is formed.
  • The choice of reaction conditions (e.g., microwave vs. conventional heating) significantly influences yield, purity, and reaction time.
  • Purification typically involves recrystallization or chromatography, with characterization confirmed by FTIR, NMR, MS, and elemental analysis.

Q & A

Q. What are the optimal synthetic routes for 6-(2-methylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, and how can yields be improved?

The synthesis typically involves cyclization of hydrazine derivatives with thiocarbonyl compounds under acidic/basic conditions, followed by functionalization of the piperidine and methylsulfonyl groups . Key variables include:

  • Catalysts : Phosphorus oxychloride (POCl₃) activates carbonyl groups, enhancing cyclization efficiency .
  • Purification : Chromatography (e.g., silica gel) or recrystallization (e.g., ethanol-DMF mixtures) improves purity .
  • Reaction Time/Temperature : Extended reflux (e.g., 7–16 hours) ensures completion .
    Table 1 : Comparison of synthetic conditions for analogs:
StepConditionsYield (%)Reference
CyclizationPOCl₃, reflux (7 h)49–65
SulfonylationMethylsulfonyl chloride, DCM, RT70–85
PurificationEthanol-DMF recrystallization>95% purity

Q. Which analytical techniques are most reliable for structural confirmation of this compound?

  • X-ray crystallography : Resolves bond lengths, dihedral angles, and crystal packing (e.g., planar triazolothiadiazole core with 74.34° dihedral angle to aromatic rings) .
  • NMR spectroscopy : Confirms substituent positions (e.g., methylsulfonyl proton signals at δ 3.1–3.3 ppm) .
  • HPLC : Validates purity (>95%) and detects byproducts .

Advanced Research Questions

Q. How can molecular docking studies predict the biological activity of this compound?

Docking against targets like 14-α-demethylase lanosterol (PDB: 3LD6) identifies binding affinities and interaction mechanisms:

  • Key interactions : Hydrogen bonding with active-site residues (e.g., Cys470) and π-π stacking with heme groups .
  • Software : AutoDock Vina or Schrödinger Suite optimizes ligand conformations .
    Note : Validate predictions with in vitro assays (e.g., antifungal activity against Candida spp.) .

Q. How do structural modifications (e.g., substituents on the phenyl or piperidine groups) influence bioactivity?

  • Methylsulfonyl group : Enhances metabolic stability and target affinity via sulfonyl-protein interactions .
  • 2-Methylphenyl vs. 3,5-dimethoxyphenyl : Electron-donating groups (e.g., methoxy) improve solubility but may reduce membrane permeability .
    Table 2 : SAR trends in triazolothiadiazole analogs:
SubstituentActivity (IC₅₀, μM)Target
2-Methylphenyl12.4 (Anticancer)Tubulin
4-Methoxyphenyl8.9 (Antimicrobial)Dihydrofolate reductase

Q. How can contradictory data on biological activity across studies be resolved?

  • Standardized Assays : Use consistent protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Control Compounds : Include reference drugs (e.g., fluconazole for antifungal studies) .
  • Structural Reanalysis : Confirm batch purity via HPLC and NMR to rule out degradation .

Q. What strategies optimize in vitro stability and bioavailability for this compound?

  • Prodrug Design : Introduce ester groups to enhance solubility, which hydrolyze in vivo .
  • Cosolvents : Use DMSO-ethanol mixtures (1:1) for cell-based assays without precipitation .
  • CYP450 Inhibition Assays : Assess metabolic stability using liver microsomes .

Methodological Challenges

Q. How can reaction intermediates be stabilized during multi-step synthesis?

  • Low-Temperature Quenching : Pour reaction mixtures onto crushed ice to prevent intermediate degradation .
  • Inert Atmosphere : Use nitrogen/argon to protect sensitive intermediates (e.g., thiols) .

Q. What computational tools are effective for modeling π-π interactions in crystal packing?

  • Mercury Software : Visualizes C—H⋯π and π-π stacking (e.g., between triazole and benzene rings) .
  • DFT Calculations : Predicts intermolecular interaction energies (e.g., at B3LYP/6-31G* level) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.